

Crystal Structure of 2-Quinolinecarboxaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Quinolinecarboxaldehyde

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An In-depth Exploration of the Structural and Synthetic Aspects of a Key Heterocyclic Aldehyde

This technical guide provides a comprehensive overview of the crystal structure and synthesis of **2-Quinolinecarboxaldehyde** ($C_{10}H_7NO$), a pivotal heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and a visualization of its synthetic utility.

Core Structural Characteristics

The solid-state structure of **2-Quinolinecarboxaldehyde** has been elucidated through single-crystal X-ray diffraction. The compound is known to exhibit polymorphism, with detailed structural data available for one of its crystalline forms. This polymorph crystallizes in the monoclinic space group $P2_1/n$. The asymmetric unit contains two independent molecules, which are nearly planar. In the crystal packing, molecules are linked by weak $C-H\cdots O$ interactions.

Crystallographic Data

The following table summarizes the key crystallographic parameters for a known polymorph of **2-Quinolinecarboxaldehyde**.

Parameter	Value
Chemical Formula	C ₁₀ H ₇ NO
Formula Weight	157.17 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	7.0639 (7)
b (Å)	21.564 (2)
c (Å)	10.698 (1)
α (°)	90
β (°)	107.884 (2)
γ (°)	90
Volume (Å ³)	1550.9 (3)
Z	8
Temperature (K)	173

Synthesis and Experimental Protocols

The synthesis of **2-Quinolinecarboxaldehyde** can be achieved through various methods. A common and effective laboratory-scale preparation involves the reduction of a quinoline-2-carboxylic acid derivative.

Protocol: Reduction of Ethyl Quinoline-2-carboxylate

This protocol details the synthesis of **2-Quinolinecarboxaldehyde** via the reduction of ethyl quinoline-2-carboxylate using diisobutylaluminium hydride (DIBAL-H).

Materials:

- Ethyl quinoline-2-carboxylate

- Anhydrous dichloromethane (CH_2Cl_2)
- Anhydrous toluene
- Diisobutylaluminium hydride (DIBAL-H) (1M solution in toluene)
- Methanol (MeOH)
- Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
- Anhydrous sodium sulfate (Na_2SO_4)
- Celite
- Hexane
- Ethyl acetate (AcOEt)
- Silica gel for column chromatography

Procedure:

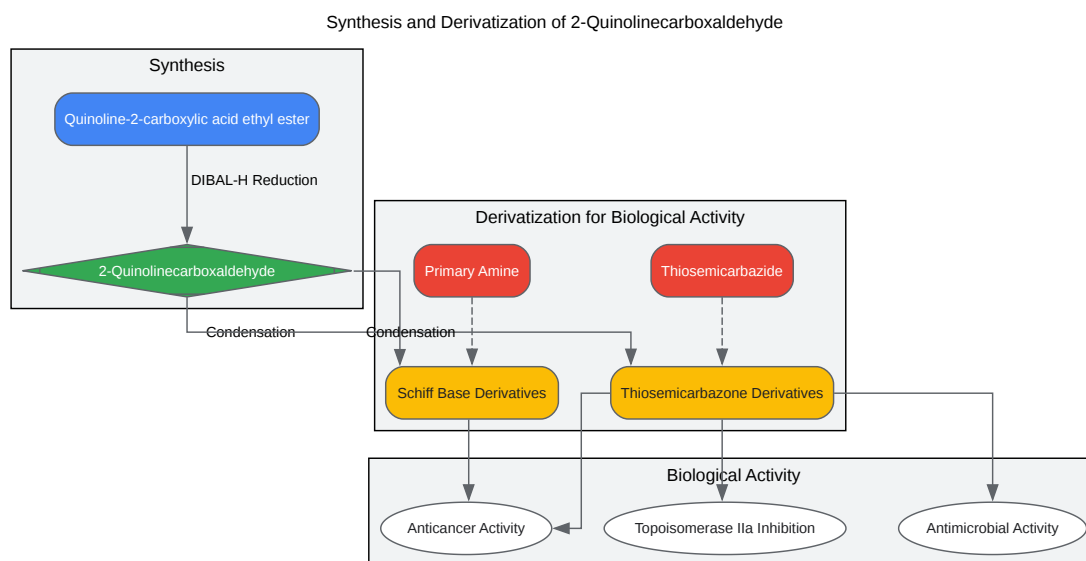
- Dissolve ethyl quinoline-2-carboxylate (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.
- Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Add DIBAL-H (1.5 eq, 1M solution in toluene) dropwise to the stirred solution over 30 minutes, maintaining the temperature at $-78\text{ }^\circ\text{C}$.
- Stir the resulting solution at $-78\text{ }^\circ\text{C}$ for an additional hour.
- Quench the reaction by the successive dropwise addition of methanol, followed by Rochelle's salt solution.
- Allow the mixture to warm to room temperature and stir overnight.
- Filter the mixture through a pad of Celite, washing with dichloromethane.

- Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield **2-Quinolinecarboxaldehyde** as a yellowish solid.[1]

Synthetic and Biological Workflow

While the direct modulation of specific signaling pathways by **2-Quinolinecarboxaldehyde** is not extensively documented, its importance in drug discovery lies in its role as a versatile precursor for a variety of biologically active derivatives. The aldehyde functional group serves as a reactive handle for the synthesis of Schiff bases and thiosemicarbazones, which have demonstrated potent anticancer and antimicrobial activities. For instance, thiosemicarbazone derivatives of **2-quinolinecarboxaldehyde** and their metal complexes have been shown to act as inhibitors of topoisomerase IIa and induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.[2][3]

The following diagram illustrates the synthetic pathway to **2-Quinolinecarboxaldehyde** and its subsequent derivatization into biologically relevant compounds.



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Caption: Synthetic route to **2-Quinolinecarboxaldehyde** and its derivatization.

Conclusion

2-Quinolinecarboxaldehyde remains a compound of significant interest for synthetic and medicinal chemists. Its well-defined crystal structure provides a solid foundation for computational modeling and rational drug design. While its direct biological signaling pathways are yet to be fully elucidated, its utility as a synthetic intermediate for potent bioactive

molecules is firmly established. The experimental protocols and structural data presented in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of novel quinoline-based compounds.

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